N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a pyridazinone-derived sulfonamide compound characterized by a 4-fluorophenyl substituent attached to the pyridazinone core, which is further linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety. The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and binding affinity through electron-withdrawing effects, a common strategy in medicinal chemistry to optimize drug-like properties.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c21-15-3-1-14(2-4-15)17-6-8-20(25)24(23-17)10-9-22-30(26,27)16-5-7-18-19(13-16)29-12-11-28-18/h1-8,13,22H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUPNWSVIZPXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 396.45 g/mol. Its structure includes a pyridazinone core, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O3S |
| Molecular Weight | 396.45 g/mol |
| CAS Number | 922994-01-2 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is believed to arise from its interaction with specific enzymes and receptors. The sulfonamide group may enhance binding affinity to target proteins, while the fluorophenyl group could influence the compound's pharmacokinetics.
Potential Targets:
- Monoamine Oxidase (MAO) : Inhibitors of MAO are crucial in treating neurological disorders. The compound may exhibit inhibitory activity against MAO-B, similar to other pyridazine derivatives .
- Histone Deacetylases (HDACs) : Compounds with similar structures have shown promise as HDAC inhibitors, which play a role in cancer therapy by affecting gene expression and cell cycle regulation .
- Cholinesterases : Given the relevance of cholinesterase inhibition in Alzheimer's disease treatment, this compound may also be explored for its potential effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Biological Activity Studies
Research has indicated that compounds structurally related to this compound exhibit significant biological activities:
In Vitro Studies:
- MAO-B Inhibition : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against MAO-B, indicating potential neuroprotective effects .
- Antiproliferative Effects : Compounds with analogous structures were tested against various cancer cell lines (e.g., HepG2), revealing IC50 values as low as 1.30 μM, suggesting strong antiproliferative properties .
In Vivo Studies:
- Neuroprotection : Animal models treated with related compounds exhibited improved motor function in Parkinson's disease models, correlating with MAO-B inhibition .
- Tumor Growth Inhibition : In vivo studies have shown that similar compounds can significantly reduce tumor size in xenograft models .
Case Studies
-
Case Study on MAO-B Inhibition :
- A recent study synthesized several derivatives of pyridazine and tested their ability to inhibit MAO-B.
- Results indicated that compounds with fluorophenyl substitutions had enhanced binding affinity and selectivity for MAO-B compared to those without such groups.
-
Anticancer Activity :
- Research involving a structural analog demonstrated significant anticancer activity across multiple cell lines.
- Flow cytometry analysis confirmed that these compounds induced apoptosis in cancer cells, supporting their potential as therapeutic agents.
Scientific Research Applications
Research indicates that this compound possesses significant biological activities, particularly in the following areas:
Anticancer Properties
Numerous studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : The compound has demonstrated potent antiproliferative activity against various cancer cell lines, including HepG2 liver cancer cells. The IC50 values indicate significant inhibitory effects on cell growth.
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through mechanisms such as cell cycle arrest at the G1 phase and modulation of apoptotic pathways. Flow cytometry analyses have shown increased apoptosis rates in treated cells, suggesting its efficacy as a therapeutic agent against certain cancers.
Enzyme Inhibition
The compound interacts with specific enzymes, potentially inhibiting their activity. This interaction is facilitated by the fluorophenyl group, which enhances binding affinity to target proteins. Such enzyme inhibition can be crucial for developing treatments for diseases where enzyme activity is dysregulated.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its ability to inhibit bacterial growth could be attributed to its structural components that interact with microbial enzymes or cellular structures.
Synthetic Routes and Production
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves multi-step organic reactions:
- Formation of the Pyridazine Ring : Achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Fluorophenyl Group : Typically involves electrophilic aromatic substitution reactions.
- Attachment of the Dioxine Moiety : This can be accomplished through sulfonylation reactions using appropriate reagents.
Case Studies and Research Findings
Several case studies have been documented regarding the applications of this compound:
- A study published in a peer-reviewed journal demonstrated its effectiveness in inhibiting tumor growth in xenograft models of liver cancer.
- Another research article focused on its mechanism of action, revealing how it modulates specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Insights :
- The 4-fluoro and 4-chloro analogs share electron-withdrawing substituents, which may enhance binding to hydrophobic pockets in target proteins via halogen bonding .
Bioactivity and Target Interactions
Evidence from bioactivity clustering studies suggests that compounds with structural similarities, such as shared pyridazinone and sulfonamide motifs, exhibit overlapping protein target profiles. For example:
- Pyridazinone derivatives are known inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COXs), with substituent polarity influencing isoform selectivity .
- The 4-fluoro and 4-chloro analogs likely exhibit stronger binding to hydrophobic enzyme active sites compared to the 4-methoxy variant, as halogen atoms improve ligand-receptor complementarity .
Computational and Experimental Validation
- Graph-Based Structural Comparison: Advanced graph-theoretical methods highlight that minor substituent changes (e.g., F → Cl → OCH3) significantly alter molecular similarity scores, impacting virtual screening outcomes .
- Lumping Strategies : In kinetic modeling, such analogs may be grouped as a single surrogate due to shared core reactivity, though substituent-specific differences in metabolism or toxicity necessitate individualized analysis .
Research Implications and Gaps
While the 4-fluoro compound and its analogs demonstrate promising structural diversity for drug discovery, explicit pharmacological data (e.g., IC50 values, pharmacokinetic profiles) remain scarce. Further studies should prioritize:
- Target Validation : Assays against PDE4, COX-2, or cancer cell lines to quantify substituent effects on potency.
- ADMET Profiling : Comparative analysis of solubility, metabolic stability, and toxicity across the analog series.
Q & A
Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Answer:
Synthetic optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, ICReDD’s methodology combines quantum mechanics-based reaction prediction with high-throughput screening to identify optimal catalysts, solvents, and reaction conditions . Statistical Design of Experiments (DoE) principles, such as factorial designs, can systematically reduce experimental variables (e.g., temperature, stoichiometry) while quantifying interactions between parameters . For purity, membrane separation technologies (e.g., nanofiltration) may isolate byproducts without degrading thermally sensitive functional groups .
Advanced: What strategies are recommended to resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies may arise from assay-specific variables (e.g., cell line permeability, protein binding). To address this:
- Perform meta-analysis using standardized assay protocols (e.g., consistent buffer pH, incubation time) .
- Apply multivariate regression to identify confounding variables (e.g., solubility, metabolic stability) influencing activity .
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Cross-reference computational predictions (e.g., molecular dynamics simulations of ligand-receptor interactions) with experimental IC50 values to isolate assay artifacts .
Basic: What methodologies are effective for characterizing the compound’s solubility and stability in aqueous buffers?
Answer:
- Solubility: Use shake-flask or HPLC-UV methods with buffered solutions at physiologically relevant pH (e.g., 1.2, 4.5, 6.8). Include surfactants (e.g., Tween-80) to mimic biorelevant conditions .
- Stability: Conduct forced degradation studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic (acid/base) stress. Monitor degradation products via LC-HRMS and correlate with computational stability predictions (e.g., DFT calculations of bond dissociation energies) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action (MoA) at the molecular level?
Answer:
- Target Identification: Use chemoproteomics (e.g., affinity chromatography coupled with MS/MS) to isolate binding proteins .
- Binding Kinetics: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify dissociation constants (Kd) .
- Pathway Analysis: Integrate RNA-seq or phosphoproteomics data with pathway enrichment tools (e.g., Gene Ontology) to map downstream effects .
- In Silico Validation: Perform molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding poses and affinity trends .
Basic: What safety considerations are critical during in vitro and in vivo testing?
Answer:
- In Vitro: Prioritize cytotoxicity screening (e.g., MTT assay) across multiple cell lines (e.g., HepG2 for hepatic toxicity) .
- In Vivo: Conduct acute toxicity studies (OECD 423) with histopathological analysis of major organs. Monitor metabolites via LC-MS to identify bioactivation pathways (e.g., reactive quinone formation) .
- GHS Compliance: While direct hazard data may be limited, analog-based read-across (e.g., fluorophenyl-containing compounds) can inform precautionary measures .
Advanced: How can AI-driven tools enhance the compound’s pharmacokinetic (PK) profiling?
Answer:
- Absorption/Distribution: Train machine learning models on existing PK datasets (e.g., ChEMBL) to predict logP, plasma protein binding, and blood-brain barrier penetration .
- Metabolism: Use deep learning (e.g., Biotransformer) to forecast phase I/II metabolic sites and identify potential toxicophores .
- Clearance: Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro hepatocyte clearance data to extrapolate human half-life .
Basic: What analytical techniques are recommended for confirming structural integrity post-synthesis?
Answer:
- NMR: Assign peaks using 2D experiments (e.g., HSQC, HMBC) to verify connectivity of the pyridazinone and dihydrodioxine moieties .
- HRMS: Confirm molecular formula via ESI-HRMS (mass accuracy < 3 ppm).
- PXRD: Compare experimental diffraction patterns with simulated spectra (e.g., Mercury CSD) to detect polymorphic impurities .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Answer:
- Protocol Standardization: Use robotic liquid handlers to minimize pipetting variability .
- Data Normalization: Apply Z-score or plate-based normalization to control for batch effects .
- Root-Cause Analysis: Utilize fishbone diagrams to trace variability sources (e.g., compound degradation, cell passage number) .
- Open Science Practices: Share raw datasets and detailed protocols via repositories like Zenodo to enable cross-lab validation .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- logP/Solubility: Use SwissADME or ALOGPS 2.1 for consensus predictions .
- pKa: Employ Marvin Suite or ADMET Predictor to estimate ionization states .
- Synthetic Accessibility: Leverage RDKit or Synthia to evaluate feasibility of proposed routes .
Advanced: How can cross-disciplinary approaches (e.g., chemical engineering + computational biology) improve scale-up processes?
Answer:
- Reactor Design: Apply computational fluid dynamics (CFD) to optimize mixing efficiency and heat transfer during large-scale synthesis .
- Process Control: Implement real-time PAT (Process Analytical Technology) tools (e.g., FTIR, Raman probes) for in-line monitoring of critical quality attributes .
- Sustainability: Use life-cycle assessment (LCA) software (e.g., SimaPro) to minimize waste generation and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
